1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of 1-methylpyridinium chloride with 3-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium or benzyl derivatives.
Scientific Research Applications
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(3-chlorophenyl)methyl]sulfanyl}pyridin-1-ium chloride
Uniqueness
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to the specific positioning of the methyl and sulfanyl groups, which influence its chemical reactivity and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
77148-85-7 |
---|---|
Molecular Formula |
C14H16ClNS |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16NS.ClH/c1-12-6-5-7-13(10-12)11-16-14-8-3-4-9-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VZIOEBGWHGFREG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=[N+]2C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.